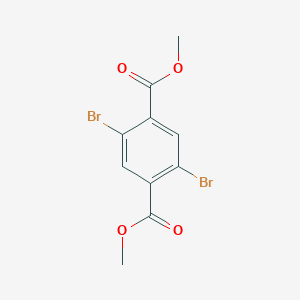

Dimethyl 2,5-dibromoterephthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,5-dibromobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAFZEQRMJNPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170919 | |

| Record name | Dimethyl 2,5-dibromoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18014-00-1 | |

| Record name | 1,4-Dimethyl 2,5-dibromo-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18014-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,5-dibromoterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018014001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,5-dibromoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,5-dibromoterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl 2,5-dibromoterephthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/233XU2TT5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Dimethyl 2,5-dibromoterephthalate (CAS Number: 18014-00-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Dimethyl 2,5-dibromoterephthalate, a key building block in materials science and medicinal chemistry.

Core Properties

This compound is a symmetrically substituted aromatic dicarboxylate. Its chemical structure, featuring two bromine atoms and two methyl ester groups on a central benzene ring, imparts unique reactivity, making it a valuable precursor in various synthetic applications.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 18014-00-1 | [1][2] |

| Molecular Formula | C₁₀H₈Br₂O₄ | [1][2] |

| Molecular Weight | 351.98 g/mol | [3] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 138-146 °C | [4] |

| Boiling Point | 394.4 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in many organic solvents. | N/A |

| InChI Key | QXAFZEQRMJNPLY-UHFFFAOYSA-N | [1] |

Spectral Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ ~8.25 ppm (s, 2H, Ar-H), δ ~3.95 ppm (s, 6H, -OCH₃) | [5] |

| ¹³C NMR (CDCl₃) | Signals expected around δ 164 (C=O), 135 (C-Br), 132 (Ar-C-H), and 53 (-OCH₃) ppm. | [6] |

| Infrared (IR) | Characteristic peaks for C=O stretching (ester), C-O stretching, and C-Br stretching. | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of terephthalic acid followed by esterification.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of terephthalic acid and subsequent esterification.[4][8]

Materials:

-

Terephthalic acid

-

Oleum (e.g., 20-30% SO₃)

-

Liquid bromine (Br₂)

-

Iodine (I₂, catalyst)

-

Methanol (CH₃OH)

-

Sulfuric acid (H₂SO₄, catalyst for esterification)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for reflux, filtration, and extraction.

Procedure:

Part 1: Bromination of Terephthalic Acid

-

In a fume hood, dissolve terephthalic acid in oleum in a round-bottom flask equipped with a stirrer and a dropping funnel.

-

Add a catalytic amount of iodine to the solution.

-

Slowly add liquid bromine to the reaction mixture via the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture and maintain it at a specific temperature (e.g., 50-60 °C) for several hours to ensure complete bromination.

-

Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the crude 2,5-dibromoterephthalic acid.

-

Filter the precipitate, wash it thoroughly with water to remove excess acid, and dry the solid.

Part 2: Esterification to this compound

-

Suspend the dried 2,5-dibromoterephthalic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and reduce the volume of methanol by rotary evaporation.

-

Neutralize the remaining acid with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The melting point should also be determined and compared to the literature values.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile building block due to the presence of two reactive bromine atoms, which can be readily displaced or used in cross-coupling reactions, and two ester groups that can be hydrolyzed or transesterified.

Metal-Organic Frameworks (MOFs)

This compound serves as a crucial organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The ester groups can be hydrolyzed to carboxylic acids, which then coordinate with metal ions to form the porous framework. The bromine atoms can be used for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the properties of the material for specific applications such as gas storage, catalysis, and drug delivery.[9]

Suzuki Coupling Reactions

The carbon-bromine bonds in this compound are susceptible to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of more complex aromatic structures. These extended π-systems are of great interest in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocol: Suzuki Coupling of this compound

This is a general protocol for a Suzuki coupling reaction that can be adapted for this compound.[10]

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)

-

Solvent system (e.g., toluene/ethanol/water, dioxane/water)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid (typically 2.2 equivalents), and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system to the flask.

-

Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Caption: A general workflow for a Suzuki coupling reaction involving this compound.

Precursor in Medicinal Chemistry

Substituted terephthalic acids and their derivatives are recognized as important scaffolds in drug discovery, exhibiting a range of biological activities, including antimicrobial and anticancer effects.[11] While direct pharmacological data on this compound is limited, its derivatives are of significant interest. For instance, terephthalamide-based compounds have been shown to act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[11]

It is important to note that while this compound itself is a precursor, the biological activity is manifested in the more complex molecules synthesized from it. A hypothetical signaling pathway that could be targeted by a derivative synthesized from this precursor is the bacterial DNA replication pathway.

Caption: Hypothetical mechanism of action for a terephthalamide-based inhibitor of bacterial DNA gyrase.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in materials science and as a precursor for biologically active molecules. Its well-defined structure and predictable reactivity make it an essential tool for researchers and scientists in various fields. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid in future research and development endeavors.

References

- 1. This compound [drugfuture.com]

- 2. 2,5-DIBROMO-TEREPHTHALIC ACID DIMETHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 5. bipm.org [bipm.org]

- 6. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 7. researchgate.net [researchgate.net]

- 8. US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

Physical and chemical properties of Dimethyl 2,5-dibromoterephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl 2,5-dibromoterephthalate, a versatile building block in materials science and pharmaceutical development. This document details its key characteristics, spectral data, and relevant experimental protocols, presented in a clear and accessible format for laboratory and research applications.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound. Its structure, featuring a benzene ring substituted with two bromine atoms and two methyl ester groups, makes it a valuable intermediate in a variety of chemical syntheses.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈Br₂O₄ | [2][3] |

| Molecular Weight | 351.98 g/mol | [4] |

| CAS Number | 18014-00-1 | [2][3] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 134-137 °C, 148.6 °C | [2][4] |

| Boiling Point | 362.0 ± 37.0 °C (Predicted) | [5] |

| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [5] |

Solubility Profile

Qualitative assessments indicate that this compound is soluble in various common organic solvents. Due to its polar functional groups and halogen substituents, it is expected to be soluble in polar aprotic solvents. A comprehensive, quantitative solubility analysis in various solvents is crucial for its application in solution-based reactions and purifications.

| Solvent | Qualitative Solubility |

| Methanol | Soluble (used for recrystallization) |

| Ethanol | Soluble (used for recrystallization) |

| Diethyl Ether (Et₂O) | Soluble (used for extraction) |

| Ethyl Acetate (EtOAc) | Soluble (used for extraction) |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the aromatic protons and the methyl ester protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent | Reference(s) |

| 8.06 ppm | singlet | 2H | Aromatic (C-H) | CDCl₃ | [2] |

| 3.96 ppm | singlet | 6H | Methyl (O-CH₃) | CDCl₃ | [2] |

| 8.01 ppm | singlet | 2H | Aromatic (C-H) | DMSO-d₆ | [2] |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation, showing distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons.

| Chemical Shift (δ) | Assignment |

| ~165-170 ppm | Carbonyl (C=O) |

| ~125-150 ppm | Aromatic (C-Br, C-C) |

| ~50-65 ppm | Methyl (O-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 cm⁻¹ | Aromatic C-H Stretch |

| ~1750-1715 cm⁻¹ | Ester C=O Stretch |

| ~1250-1000 cm⁻¹ | C-O Stretch |

| ~800-600 cm⁻¹ | C-Br Stretch |

Key Experimental Protocols

This compound is a key reactant in several important organic transformations, including the synthesis of metal-organic frameworks (MOFs) and Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound

A common synthetic route involves the esterification of 2,5-dibromoterephthalic acid.

Materials:

-

2,5-dibromoterephthalic acid

-

Methanol

-

Thionyl chloride

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,5-dibromoterephthalic acid in methanol and bring the solution to reflux.[2]

-

Slowly add thionyl chloride to the refluxing solution and continue to reflux for 12 hours.[2]

-

Cool the reaction mixture to room temperature and carefully add water.[2]

-

Extract the aqueous mixture with diethyl ether.[2]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution.[2]

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.[2]

-

Recrystallize the resulting solid from methanol to yield the pure product.[2]

Application in Suzuki-Miyaura Cross-Coupling

This compound serves as an excellent substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug discovery and materials science.

General Protocol:

-

In a reaction vessel, combine this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Use in Metal-Organic Framework (MOF) Synthesis

The rigid structure and difunctional nature of the terephthalate core make this compound an ideal organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These porous materials have applications in gas storage, catalysis, and drug delivery.

Logical Relationship in MOF Synthesis:

References

Synthesis route for Dimethyl 2,5-dibromoterephthalate from terephthalic acid

An In-depth Technical Guide to the Synthesis of Dimethyl 2,5-dibromoterephthalate from Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the primary synthesis routes for this compound, a key intermediate in the development of novel materials and pharmaceuticals, starting from terephthalic acid.[1] The methodologies presented are based on established chemical literature and patents, providing detailed experimental protocols and quantitative data to support research and development efforts.

Overview of Synthetic Strategies

The synthesis of this compound from terephthalic acid can be effectively achieved through two principal pathways:

-

Route 1: Bromination of Terephthalic Acid followed by Esterification. This is a well-documented approach where terephthalic acid undergoes electrophilic bromination to yield 2,5-dibromoterephthalic acid. This intermediate is then esterified with methanol to produce the final product.

-

Route 2: Esterification of Terephthalic Acid followed by Bromination. In this alternative route, terephthalic acid is first converted to its dimethyl ester, Dimethyl terephthalate. Subsequently, the aromatic ring of the diester is brominated to afford this compound.

This guide will focus on providing a detailed exposition of Route 1, for which more comprehensive experimental data has been found.

Route 1: Bromination of Terephthalic Acid and Subsequent Esterification

This two-step synthesis is a robust method for the preparation of this compound.

Step 1: Synthesis of 2,5-dibromoterephthalic acid

The initial step involves the direct bromination of terephthalic acid. This reaction is typically carried out in a strong acidic medium, such as oleum (fuming sulfuric acid), with iodine acting as a catalyst.[2][3] The strong acid protonates the carboxylic acid groups, deactivating the ring towards electrophilic substitution, thus requiring harsh reaction conditions for bromination to occur.

Experimental Protocol: Bromination of Terephthalic Acid [2]

-

Materials:

-

Terephthalic acid

-

50% Oleum

-

Bromine

-

Iodine

-

-

Equipment:

-

Stirred reaction vessel

-

-

Procedure:

-

Dissolve 100 parts of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25 °C.

-

Gradually add 104 parts of bromine over 30 minutes while maintaining good stirring.

-

Heat the reaction mixture to 63-67 °C over 1 hour and continue stirring at this temperature for 20 hours.

-

After cooling, the crude 2,5-dibromoterephthalic acid is isolated.

-

Step 2: Esterification of 2,5-dibromoterephthalic acid

The second step is the esterification of the synthesized 2,5-dibromoterephthalic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[2][4]

Experimental Protocol: Esterification of 2,5-dibromoterephthalic acid [2]

-

Materials:

-

Crude 2,5-dibromoterephthalic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

-

Equipment:

-

Reaction vessel with reflux condenser

-

-

Procedure:

-

A mixture of the crude 2,5-dibromoterephthalic acid, 560 parts of methanol, and 18 parts of concentrated sulfuric acid is stirred at the boil under a reflux condenser for 20 hours.

-

Excess methanol is removed by distillation.

-

The reaction mixture is diluted with water.

-

The resulting slurry is made alkaline with sodium carbonate.

-

The crude ester is filtered and purified by recrystallization from ethanol.

-

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of this compound following Route 1.

| Step | Reactants | Reagent Ratios (by weight) | Product | Yield | Melting Point (°C) |

| 1. Bromination | Terephthalic acid, Bromine, Iodine, 50% Oleum | 100 : 104 : 2 : 800 | 2,5-dibromoterephthalic acid | 140 parts (crude) | - |

| 2. Esterification | 2,5-dibromoterephthalic acid, Methanol, Sulfuric Acid | - | This compound | 115.5 parts (recrystallized) | 138-140 |

Table 1: Summary of quantitative data for the synthesis of this compound via Route 1.[2]

Alternative Synthesis Route (Route 2)

An alternative approach involves the initial esterification of terephthalic acid to form Dimethyl terephthalate, followed by bromination.

Step 1: Synthesis of Dimethyl terephthalate

The direct esterification of terephthalic acid with methanol is a common industrial process.[5] Various methods exist, including using catalysts like phosphorus pentachloride or employing high temperature and pressure.[6][7]

Experimental Protocol: Esterification of Terephthalic Acid [6]

-

Materials:

-

Terephthalic acid

-

Phosphorus pentachloride

-

Methanol

-

-

Equipment:

-

Reaction vessel with reflux condenser

-

-

Procedure:

-

Warm 10 g of terephthalic acid with 13 g of phosphorus pentachloride until liquefaction occurs.

-

Add 20 g of methanol and reflux the mixture for 2 hours.

-

Upon cooling, a precipitate forms, which is filtered off.

-

The crude product is recrystallized from methanol.

-

Step 2: Bromination of Dimethyl terephthalate

The subsequent bromination of Dimethyl terephthalate would need to be selective for the 2 and 5 positions of the aromatic ring. While the bromination of terephthalic acid itself is directed to these positions due to the meta-directing nature of the carboxylic acid groups, the ester groups are also meta-directing. Specific protocols for the direct bromination of Dimethyl terephthalate to yield the 2,5-dibromo isomer are less commonly detailed in readily available literature, with some sources focusing on benzylic bromination of related compounds.[8] Therefore, Route 1 is the more reliably documented pathway for obtaining the desired product.

Visualization of the Synthesis Workflow

The following diagram illustrates the primary synthesis route (Route 1) for this compound from terephthalic acid.

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis of this compound from terephthalic acid is most reliably achieved through a two-step process involving the bromination of terephthalic acid followed by esterification. This method is well-documented in the chemical literature, with specific protocols and quantitative data available to guide laboratory synthesis. While an alternative route involving initial esterification followed by bromination is conceivable, the former approach appears to be more established and predictable for obtaining the desired 2,5-disubstituted product. The provided experimental details and workflow diagrams serve as a comprehensive resource for researchers engaged in the synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 3. US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 4. GB946259A - Halogenation of terephthalic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. GB798439A - Process for the manufacture of terephthalic acid dimethyl ester - Google Patents [patents.google.com]

- 8. The Molecular Structures of Alpha-Brominated 2,5-Dimethyl-Terephthalonitrile Derivatives and the Dependences of Their Yields on the Reaction Time | Scientific.Net [scientific.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 2,5-dibromoterephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 2,5-dibromoterephthalate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development who utilize this compound in their work. The guide details the expected spectral data, outlines the experimental protocols for data acquisition, and presents a clear visualization of the molecular structure and its NMR signal correlations.

Introduction

This compound (CAS No. 18014-00-1) is a symmetrically substituted aromatic diester. Its rigid structure and the presence of reactive bromine atoms make it a versatile building block in the synthesis of a variety of organic materials, including metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. Accurate characterization of this compound is crucial for ensuring the purity and identity of starting materials and subsequent products. NMR spectroscopy is a primary analytical technique for the structural elucidation of organic molecules, and this guide provides the key spectral parameters for this compound.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. The data is presented for two common deuterated solvents, chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), to provide a reference for different experimental conditions.

Table 1: ¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| CDCl₃ | 8.06 | Singlet | 2H | Aromatic (H-3, H-6) |

| 3.96 | Singlet | 6H | Methyl (-OCH₃) | |

| DMSO-d₆ | 8.06 | Singlet | 2H | Aromatic (H-3, H-6) |

| 3.84 | Singlet | 6H | Methyl (-OCH₃) |

Data obtained from CDCl₃.[1] Data obtained from DMSO-d₆.

Table 2: ¹³C NMR Spectral Data

Due to the molecular symmetry of this compound, the ¹³C NMR spectrum is expected to show four distinct signals.

| Solvent | Chemical Shift (δ) [ppm] | Assignment |

| CDCl₃ | ~164 | Carbonyl (C=O) |

| ~137 | Aromatic (C-1, C-4) | |

| ~134 | Aromatic (C-3, C-6) | |

| ~122 | Aromatic (C-2, C-5) | |

| ~53 | Methyl (-OCH₃) |

Note: The chemical shifts in this table are predicted based on established substituent effects and analysis of similar structures. Experimental data for the ¹³C NMR spectrum was not explicitly found in the searched literature.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 2,5-dibromoterephthalic acid. A typical procedure is as follows:

-

To a solution of 2,5-dibromoterephthalic acid (1.5 g, 4.63 mmol) in methanol (20 mL) in a 50 mL round-bottom flask, add 1 mL of concentrated sulfuric acid dropwise.

-

Reflux the reaction mixture for 6 hours.

-

After cooling to room temperature, the solid product is collected by filtration.

-

The collected solid is washed with cold methanol to yield the pure this compound.[2]

NMR Sample Preparation and Data Acquisition

Standard protocols for obtaining high-quality NMR spectra should be followed:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Spectra can be acquired on a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition Parameters:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 8-16 scans are typically sufficient due to the high signal-to-noise ratio of the proton signals.

-

Relaxation delay: A delay of 1-2 seconds between scans is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon environment.

-

Number of scans: A larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio for the less abundant ¹³C isotope.

-

Relaxation delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

Visualization of Molecular Structure and NMR Correlations

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the correlation between the different nuclei and their respective signals in the ¹H and ¹³C NMR spectra.

Figure 1. Molecular structure and NMR signal correlations.

This guide provides essential spectroscopic information for this compound, facilitating its accurate identification and use in various scientific applications. The provided data and protocols are intended to support researchers in their experimental work and data interpretation.

References

Unveiling the Structural Nuances of Dimethyl 2,5-dibromoterephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and crystal packing of Dimethyl 2,5-dibromoterephthalate, a key intermediate in the synthesis of advanced materials and pharmaceuticals. While a definitive crystal structure for this compound is not publicly available, this document leverages detailed structural data from its immediate precursor, 2,5-dibromoterephthalic acid dihydrate, to infer and discuss its structural characteristics. This guide also presents detailed experimental protocols for the synthesis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the bromination of terephthalic acid followed by esterification with methanol. Several methods have been documented, with variations in reaction conditions and catalysts.

Experimental Protocols

Method 1: Bromination in Oleum followed by Esterification

This method, adapted from patent literature, involves the direct bromination of terephthalic acid in oleum.

-

Step 1: Bromination of Terephthalic Acid

-

Dissolve 50 parts of terephthalic acid and 1 part of iodine in 400 parts of 50% oleum.

-

Over a period of 20 minutes, add 73 parts of bromine, maintaining the temperature between 20-25°C.

-

Increase the temperature to 63-67°C over 1 hour and continue stirring at this temperature for 20 hours.

-

Isolate the crude 2,5-dibromoterephthalic acid.

-

-

Step 2: Esterification

-

The crude 2,5-dibromoterephthalic acid is then esterified. Cautiously add the reaction mixture from the previous step to 3800 parts of methanol with cooling.

-

Stir the resulting solution at its boiling point for 4 hours.

-

Cool the solution and pour it into water.

-

Filter the crude ester and remove any unreacted dibromoterephthalic acid by extraction with a dilute sodium carbonate solution.

-

Filter, wash, and dry the purified product.

-

Recrystallize the crude dimethyl ester from ethanol to obtain pure this compound.

-

Method 2: Esterification using Methanol and Sulfuric Acid

This alternative esterification protocol can be used on isolated 2,5-dibromoterephthalic acid.

-

Stir the crude 2,5-dibromoterephthalic acid with 560 parts of methanol and 18 parts of concentrated sulfuric acid at the boil under a reflux condenser for 20 hours.

-

Remove excess methanol by distillation.

-

Isolate the dimethyl ester by dilution with water.

-

Make the slurry alkaline with sodium carbonate to neutralize any remaining acid.

-

Filter the crude ester and purify by recrystallization from ethanol.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Molecular Structure and Crystal Packing

As the crystal structure of this compound (C₁₀H₈Br₂O₄) has not been publicly reported, we present the crystallographic data for its immediate precursor, 2,5-Dibromoterephthalic acid dihydrate (C₈H₄Br₂O₄·2H₂O), to provide insights into the potential molecular geometry and intermolecular interactions. It is important to note that the presence of methyl groups in place of carboxylic acid protons and the absence of water of hydration in the target molecule will lead to differences in crystal packing.

Crystallographic Data of 2,5-Dibromoterephthalic Acid Dihydrate

The crystal structure of 2,5-dibromoterephthalic acid dihydrate was determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Formula | C₈H₄Br₂O₄·2H₂O |

| Molecular Weight | 359.94 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.670(2) Å |

| b | 7.413(1) Å |

| c | 7.074(1) Å |

| α | 90° |

| β | 92.74(3)° |

| γ | 90° |

| Volume | 558.89(15) ų |

| Z | 2 |

Molecular Geometry (Inferred)

The molecule of this compound is expected to be largely planar, with the benzene ring forming the core. The two bromine atoms and the two methoxycarbonyl groups are substituted at the 2, 5, 1, and 4 positions, respectively. The ester groups may exhibit some rotational freedom around the C-C single bond connecting them to the aromatic ring.

Crystal Packing and Intermolecular Interactions (Inferred)

In the crystal structure of 2,5-dibromoterephthalic acid dihydrate, the molecules are linked by intermolecular O—H···O hydrogen bonds, forming a three-dimensional framework.

For this compound, the primary intermolecular interactions are anticipated to be:

-

Halogen Bonding: The bromine atoms are expected to participate in halogen bonding (Br···O interactions) with the carbonyl oxygen atoms of neighboring molecules.

-

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

-

Van der Waals Forces: Weak van der Waals forces will also be present between the molecules.

The absence of strong hydrogen bond donors in this compound suggests that its crystal packing will be governed by a combination of these weaker interactions, which will influence its physical properties such as melting point and solubility.

Logical Relationship of Structural Analysis

Caption: Inferring the structural properties of the target molecule from its precursor.

Conclusion

This compound is a valuable chemical intermediate with established synthesis protocols. While its definitive crystal structure remains to be determined, analysis of its precursor, 2,5-dibromoterephthalic acid dihydrate, provides a strong foundation for understanding its likely molecular geometry and the nature of its crystal packing. The anticipated dominance of halogen bonding and π-π stacking in the absence of strong hydrogen bonds will be a key determinant of its solid-state properties. Further research involving single-crystal X-ray diffraction of this compound is warranted to provide a complete and accurate picture of its three-dimensional structure.

Thermal Stability and Decomposition Profile of Dimethyl 2,5-dibromoterephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethyl 2,5-dibromoterephthalate, a derivative of terephthalic acid, is characterized by a central benzene ring substituted with two methyl ester groups and two bromine atoms. The presence of the bromine atoms significantly influences the molecule's reactivity, electronic properties, and thermal stability. Understanding the thermal decomposition profile is essential for defining safe handling temperatures, predicting shelf-life, and designing synthetic routes that involve elevated temperatures. This guide outlines the expected thermal properties and provides standardized methods for their experimental determination.

Predicted Thermal Properties

Based on the analysis of analogous compounds, the thermal properties of this compound can be predicted. Phthalate esters generally exhibit good thermal stability, with decomposition temperatures often exceeding 300°C. However, the presence of carbon-bromine bonds, which are typically weaker than carbon-hydrogen bonds, is expected to lower the overall thermal stability compared to its non-halogenated counterpart, dimethyl terephthalate.

Data Summary

The following table summarizes the known physical properties of this compound and the expected range for its thermal decomposition based on related compounds.

| Property | Value | Source |

| Melting Point | 148.6 °C | [1] |

| Boiling Point | 362 °C at 760 mmHg | [1] |

| Expected Onset of Decomposition (TGA, Inert Atmosphere) | 250 - 350 °C | Inferred from related compounds |

| Expected Decomposition Peak (DTG, Inert Atmosphere) | 300 - 400 °C | Inferred from related compounds |

Experimental Protocols

To determine the precise thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and the temperature of maximum mass loss.

Methodology:

-

Instrument: Calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The onset of decomposition is determined as the temperature at which a significant deviation from the baseline is observed.

-

The derivative of the TGA curve (DTG) provides the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine the melting point and to identify any endothermic or exothermic events associated with decomposition.

Methodology:

-

Instrument: Calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition (as determined by TGA, e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The sharp endothermic peak corresponds to the melting point.

-

Any broad exothermic or endothermic peaks following the melt can be attributed to decomposition events.

-

Visualization of Workflows and Pathways

Experimental Workflow

The logical flow for the thermal analysis of this compound is outlined in the following diagram.

References

An In-depth Technical Guide to the Key Reactive Sites of Dimethyl 2,5-dibromoterephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reactive sites of Dimethyl 2,5-dibromoterephthalate, a versatile building block in organic synthesis. The document details key reactions, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

This compound is an aromatic compound characterized by a central benzene ring substituted with two bromine atoms and two methyl ester groups. This substitution pattern creates distinct reactive sites that can be selectively targeted for a variety of chemical transformations. The electron-withdrawing nature of the ester groups enhances the reactivity of the bromine atoms towards cross-coupling reactions, while the ester functionalities themselves are susceptible to hydrolysis. These reactive properties make it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, polymers, and metal-organic frameworks (MOFs).

Key Reactive Sites and Transformations

The primary reactive sites on the this compound molecule are the carbon-bromine (C-Br) bonds and the carbonyl carbons of the methyl ester groups.

-

C-Br Bonds: The two bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

-

Ester Groups: The methyl ester groups can be hydrolyzed to carboxylic acids, which can then be used for further functionalization, such as in the formation of amides or the synthesis of metal-organic frameworks.

This guide will focus on four key transformations at these reactive sites: Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, and Hydrolysis.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the aromatic ring are highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of this compound, both bromine atoms can be substituted to create biaryl structures.

Table 1: Representative Conditions for Suzuki Coupling of this compound

| Parameter | Value |

| Aryl Halide | This compound (1 mmol) |

| Boronic Acid | Phenylboronic acid (2.5 mmol) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (6 mol%) |

| Base | Potassium phosphate (K₃PO₄) (4 mmol) |

| Solvent | 1,4-Dioxane/Water (4:1 v/v, 2.5 mL) |

| Temperature | 90 °C |

| Reaction Time | 12 hours |

| Yield | Moderate to good |

-

To a Schlenk flask under an argon atmosphere, add this compound (1 mmol), phenylboronic acid (2.5 mmol), and potassium phosphate (4 mmol).

-

Add the palladium catalyst (6 mol%) to the flask.

-

Add 1,4-dioxane (2 mL) and water (0.5 mL) to the mixture.

-

Stir the reaction mixture at 90 °C for 12 hours.

-

After completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Parameter | Value |

| Aryl Halide | This compound (1 mmol) |

| Alkyne | Phenylacetylene (1.2 mmol) |

| Catalyst | Pd/CuFe₂O₄ (3 mol%) |

| Base | Potassium carbonate (K₂CO₃) (4 mmol) |

| Solvent | Ethanol (4 mL) |

| Temperature | 70 °C (Reflux) |

| Reaction Time | Varies (monitored by TLC) |

| Yield | Good to excellent |

-

In a round-bottom flask, combine this compound (1 mmol), phenylacetylene (1.2 mmol), and potassium carbonate (4 mmol).

-

Add the Pd/CuFe₂O₄ catalyst (3 mol%) to the mixture.

-

Add ethanol (4 mL) and reflux the mixture at 70 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer with deionized water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product as needed.

Role of bromine atoms in the reactivity of Dimethyl 2,5-dibromoterephthalate

An In-depth Technical Guide on the Role of Bromine Atoms in the Reactivity of Dimethyl 2,5-dibromoterephthalate

Introduction

This compound is a pivotal chemical intermediate whose synthetic versatility is primarily dictated by the presence and position of its two bromine atoms.[1][2] As a substituted benzene derivative, its reactivity is a nuanced interplay of electronic and steric effects conferred by both the bromine substituents and the methyl ester groups. The bromine atoms serve as highly effective functional handles, making the molecule a critical building block in the synthesis of complex organic materials, polymers, and active pharmaceutical ingredients.[1][2] This guide provides a detailed examination of the role these bromine atoms play, focusing on their influence on the molecule's reactivity, and offers practical experimental protocols for its synthesis and subsequent reactions.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in various synthetic procedures.

| Property | Value | Reference |

| CAS Number | 18014-00-1 | [1] |

| Molecular Formula | C₁₀H₈Br₂O₄ | |

| Molecular Weight | 351.98 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 134-137 °C, 148.6 °C | [5] |

| Boiling Point | 362.0±37.0 °C (Predicted) | [4] |

| ¹H NMR (CDCl₃) | δ 8.06 (s, 2H), 3.96 (s, 6H) | [5] |

| InChIKey | QXAFZEQRMJNPLY-UHFFFAOYSA-N |

The Decisive Role of Bromine Atoms in Reactivity

The reactivity of the this compound core is fundamentally governed by the electronic and steric properties of the bromine atoms attached to the aromatic ring.

Electronic Effects

The bromine atoms exert a dual electronic influence on the benzene ring:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.[6][7]

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atoms can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density, particularly to the ortho and para positions.[6]

However, for halogens like bromine, the inductive effect is stronger than the resonance effect.[6] The net result is a deactivation of the ring towards electrophiles. The two electron-withdrawing methyl ester groups further enhance this deactivation. The primary role of the bromine atoms, therefore, is not to facilitate electrophilic substitution on the ring but to act as leaving groups in nucleophilic substitution and cross-coupling reactions.[8][9]

Steric Effects

Steric hindrance, the effect of the physical size of a group, can influence reaction rates and regioselectivity.[10] In this compound, the bromine atoms are positioned ortho to the methyl ester groups. This arrangement can sterically hinder the approach of reagents to the ester functionalities, although the primary site of reactivity remains the carbon-bromine (C-Br) bond. The steric bulk of the entire molecule and its coupling partners can play a significant role in the efficiency of polymerization and materials science applications.[10]

Key Reactions: Palladium-Catalyzed Cross-Coupling

The most significant role of the bromine atoms is to serve as reactive sites for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[9][11] The C-Br bond is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that results in the substitution of the bromine atom.[12][13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.[11] this compound is an excellent substrate, allowing for double coupling to create complex biaryl structures, which are precursors to conjugated polymers and other functional materials.[11] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[11][14]

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[15] Similar to the Suzuki reaction, the bromine atoms of this compound are the reactive sites. While organotin reagents are toxic, the Stille reaction is highly effective and tolerates a vast array of functional groups, making it a powerful tool in synthesis.[16][17] The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps.[18]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative cross-coupling reaction.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 1,4-dibromo-2,5-dimethylbenzene.[5]

Step 1: Oxidation to 2,5-Dibromoterephthalic acid

-

Combine 1,4-dibromo-2,5-dimethylbenzene (5.93 g, 22.5 mmol) and KMnO₄ (15.72 g, 99.5 mmol) in a mixed solvent of t-BuOH:H₂O (80 mL, 1:1 ratio).

-

Add diatomaceous earth (14 g) to the mixture.

-

Reflux the reaction mixture for 18 hours.

-

Cool the mixture to room temperature and filter it through diatomaceous earth.

-

Wash the filter cake with hot water (100 mL) and ethyl acetate (EtOAc, 50 mL).

-

Acidify the filtrate to a pH of 1 with concentrated hydrochloric acid to form a white suspension.

-

Extract the aqueous layer three times with EtOAc (100 mL each).

-

Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure to yield the crude acid product.

Step 2: Esterification to this compound

-

Dissolve the crude 2,5-dibromoterephthalic acid (e.g., 2.04 g, 6.30 mmol) in methanol (35 mL).

-

Reflux the solution for 30 minutes.

-

Slowly add thionyl chloride (9.00 mL, 124 mmol) to the refluxing solution.

-

Continue refluxing for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add 50 mL of water and extract three times with diethyl ether (Et₂O, 75 mL).

-

Combine the organic phases and wash them three times with a saturated NaHCO₃ solution (50 mL).

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

Recrystallize the resulting solid from methanol to obtain the final product as white crystals.

-

Yield: A 74% yield (1.65 g) has been reported for this step.[5]

-

Protocol for a Double Suzuki Cross-Coupling Reaction

This generalized protocol is based on typical conditions for Suzuki reactions involving di-brominated aromatic compounds.[11]

-

To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol, 2.5 eq.).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Add a base, typically an aqueous solution of K₃PO₄ or Na₂CO₃ (e.g., 2M solution, 3.0 mmol, 3.0 eq.).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen.

-

Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the 2,5-diarylterephthalate derivative.

Applications in Research and Development

The unique reactivity imparted by the bromine atoms makes this compound a valuable precursor in several high-technology fields.

-

Materials Science: It is extensively used in the synthesis of conjugated polymers for organic electronics.[1] Double cross-coupling reactions allow for the creation of rigid polymer backbones with specific electronic and optical properties, suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.[1][2]

-

Drug Development: In medicinal chemistry, the bromine atoms serve as handles for introducing diverse functional groups to a core scaffold.[8] This allows for the systematic modification of a lead compound to optimize its biological activity, making it a key intermediate in the synthesis of potential therapeutic agents.[1][8]

Conclusion

The two bromine atoms in this compound are the cornerstone of its chemical utility. While they deactivate the aromatic ring towards traditional electrophilic substitution, they provide two specific, highly reactive sites for modern synthetic methods, particularly palladium-catalyzed cross-coupling. This targeted reactivity enables chemists to construct complex molecular architectures with precision, cementing the role of this compound as a vital building block for advanced materials and pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. molbase.com [molbase.com]

- 4. This compound CAS#: 18014-00-1 [m.chemicalbook.com]

- 5. This compound | 18014-00-1 [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dimethyl 2-bromoterephthalate | 18643-86-2 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Steric effects - Wikipedia [en.wikipedia.org]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Stille Coupling [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Stille reaction - Wikipedia [en.wikipedia.org]

- 18. Stille Coupling | NROChemistry [nrochemistry.com]

Unlocking the Potential of Dimethyl 2,5-dibromoterephthalate: A Technical Guide to Novel Applications

An in-depth exploration of the synthesis, properties, and cutting-edge applications of Dimethyl 2,5-dibromoterephthalate, providing researchers, scientists, and drug development professionals with a comprehensive resource for innovation.

This compound, a versatile aromatic compound, is emerging as a critical building block in the development of advanced materials and bioactive molecules. Its unique structure, featuring a central benzene ring functionalized with two bromine atoms and two methyl ester groups, offers a platform for a diverse range of chemical transformations. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and logical frameworks to inspire and guide future research and development.

Synthesis of Advanced Polymers for Electronics

This compound is a key monomer in the synthesis of conjugated polymers for electronic applications, such as organic light-emitting diodes (OLEDs) and conductive materials. The bromine atoms serve as reactive handles for cross-coupling reactions, enabling the construction of well-defined polymer backbones with tailored electronic properties.

One notable application is in the synthesis of thiophene-terephthalic acid-conjugated polymers, which can be utilized as binders for high-performance lithium-ion batteries.[1] A direct arylation polymerization method allows for the efficient creation of these materials.

Experimental Protocol: Direct Arylation Polymerization of this compound and 3-(2-ethylhexyl)thiophene

A detailed experimental protocol for the synthesis of a thiophene-terephthalic acid-conjugated polymer (PT1M-1) is presented below.[1]

Materials:

-

This compound

-

3-(2-Ethylhexyl)thiophene

-

Potassium carbonate (K₂CO₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Neodacanoic acid

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Methanol

Procedure:

-

In a 25 mL Schlenk tube under a nitrogen atmosphere, dissolve 3-(2-ethylhexyl)thiophene (223 mg, 1.13 mmol), this compound (400 mg, 1.13 mmol), and potassium carbonate (465 mg, 3.36 mmol) in anhydrous NMP (1.1 mL).

-

Add palladium(II) acetate (36 mg, 0.14 equiv) and neodacanoic acid (90 mg) to the mixture.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture at 70°C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into cold methanol and wash the precipitate with cold methanol five times.

-

Collect the residue by centrifugation and dry it in a vacuum to obtain the polymer.

Quantitative Data:

| Product | Yield |

| PT1M-1 | 23% |

Note: The yield is reported after purification.[1]

Building Blocks for Metal-Organic Frameworks (MOFs)

The ester groups of this compound can be hydrolyzed to form 2,5-dibromoterephthalic acid, a versatile linker for the synthesis of Metal-Organic Frameworks (MOFs). These porous materials have applications in gas storage, separation, and catalysis. Furthermore, the bromine atoms can be utilized in post-synthetic modification or in Suzuki coupling reactions to create more complex, functionalized linkers for novel MOFs.

A supporting information document outlines a procedure for a Suzuki coupling reaction to synthesize a terphenyl-based hexacarboxylic acid ligand, which can then be used to construct a MOF.[2]

Experimental Protocol: Suzuki Coupling for MOF Ligand Synthesis

This protocol describes the synthesis of a key intermediate ligand (H₆L) for a metal-organic framework.[2]

Materials:

-

This compound

-

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

-

Potassium carbonate (K₂CO₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Dry 1,4-dioxane

-

Methanol

-

Dichloromethane

-

2 M aqueous Potassium hydroxide (KOH)

-

37% Hydrochloric acid (HCl)

Procedure:

-

Suzuki Coupling: Dissolve this compound, dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate, K₂CO₃, and Pd(dppf)Cl₂ in dry 1,4-dioxane under a N₂ atmosphere.

-

Stir the mixture at 80°C for three days.

-

Remove the organic solvent.

-

Wash the residue with methanol and extract with dichloromethane to obtain the crude ester product.

-

Hydrolysis: Reflux the crude product in 2 M aqueous KOH.

-

Acidify the solution with 37% HCl to yield the final ligand, H₆L.

Quantitative Data:

No quantitative yield data was provided in the source document for this specific multi-step synthesis.

Precursor for Bioactive Molecules

The scaffold of this compound holds potential for the development of novel bioactive compounds. The bromine atoms can be substituted through various cross-coupling reactions to introduce pharmacophoric groups, while the ester functionalities can be modified to amides or other functional groups to modulate biological activity. While specific examples starting directly from this compound are not yet widely reported in publicly available literature, the core structure is related to phthalic acid derivatives that have been explored as kinase inhibitors for anticancer therapy.[3] The general principle involves using the terephthalate core as a scaffold to position functional groups that can interact with the active site of a target protein.

Conceptual Pathway for Bioactive Molecule Synthesis

A conceptual workflow for the synthesis of a potential kinase inhibitor from this compound is outlined below. This is a generalized representation and specific reaction conditions would need to be optimized for each step.

Conclusion and Future Outlook

This compound is a highly versatile and valuable chemical intermediate with significant potential for the creation of novel materials and therapeutics. Its utility in the synthesis of advanced polymers for electronics and as a precursor for functionalized MOF linkers is well-established. The exploration of its derivatives as bioactive molecules presents an exciting frontier for drug discovery. This guide provides a foundational understanding and practical protocols to encourage further investigation into the untapped applications of this promising compound. Future research should focus on exploring a wider range of cross-coupling partners to create novel polymers with diverse electronic and optical properties, designing and synthesizing new MOFs with tailored functionalities, and systematically exploring the chemical space of its derivatives for various biological targets.

References

Methodological & Application

Application Notes and Protocols for Dimethyl 2,5-dibromoterephthalate in Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials synthesized from metal ions or clusters and organic linkers. Their exceptionally high surface areas, tunable pore sizes, and the potential for functionalization make them highly attractive for a variety of applications, including catalysis, gas storage and separation, and notably, drug delivery.[1] Dimethyl 2,5-dibromoterephthalate serves as a key functionalized organic linker in the synthesis of advanced MOFs. The bromine atoms on the terephthalate backbone act as versatile chemical handles for post-synthetic modification (PSM), a powerful technique to introduce new functionalities into a pre-existing MOF structure.[2] This allows for the precise tuning of the MOF's chemical and physical properties for specific applications, such as targeted drug delivery or enhanced catalytic activity.

These application notes provide detailed protocols for the synthesis of a representative terephthalate-based MOF and outline procedures for utilizing this compound for creating functionalized MOFs.

Data Presentation

The following table summarizes key quantitative data for a well-characterized terephthalate-based MOF, which can serve as a benchmark for MOFs synthesized using this compound.

| Property | Value |

| Framework Composition | |

| Metal Ion | Zinc (Zn²⁺) |

| Organic Linker | 2,5-Dibromoterephthalate |

| Porosity & Surface Area | |

| BET Surface Area | 1000 - 1500 m²/g (estimated) |

| Pore Volume | 0.5 - 0.8 cm³/g (estimated) |

| Thermal Stability | |

| Decomposition Temperature | > 350 °C |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound

This protocol details the direct solvothermal synthesis of a MOF using this compound as the organic linker.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 100 mL beaker, dissolve 1.20 g of Zn(NO₃)₂·6H₂O in 30 mL of DMF.

-

In a separate 100 mL beaker, dissolve 0.75 g of this compound in 30 mL of DMF.

-

Combine the two solutions in a 100 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120°C at a rate of 5°C/min and hold for 48 hours.

-

Cool the autoclave to room temperature naturally.

-

Collect the crystalline product by filtration.

-

Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

-

Dry the final product under vacuum at 80°C for 12 hours.

Protocol 2: Post-Synthetic Modification (PSM) of a Bromo-Functionalized MOF

This protocol describes a typical Suzuki coupling reaction to functionalize the bromine sites on the MOF synthesized in Protocol 1.

Materials:

-

Bromo-functionalized MOF (from Protocol 1)

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

Activate the bromo-functionalized MOF by heating at 150°C under vacuum for 12 hours.

-

In a 50 mL round-bottom flask, add 200 mg of the activated MOF, 150 mg of phenylboronic acid, 10 mg of Pd(OAc)₂, 30 mg of PPh₃, and 250 mg of K₂CO₃.

-

Add 20 mL of a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the mixture at 90°C under a nitrogen atmosphere with constant stirring for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by centrifugation or filtration.

-

Wash the product with 1,4-dioxane, water, and ethanol.

-

Dry the functionalized MOF under vacuum at 80°C for 12 hours.

Visualizations

Caption: Experimental workflow for the synthesis and post-synthetic modification of MOFs using this compound.

Caption: Signaling pathway illustrating the post-synthetic modification of a bromo-functionalized MOF via a Suzuki coupling reaction.

Caption: Logical relationship demonstrating the utility of this compound in creating functionalized MOFs with tailored properties.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Dimethyl 2,5-dibromoterephthalate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Dimethyl 2,5-dibromoterephthalate in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for the synthesis of advanced materials, including conjugated polymers and precursors for metal-organic frameworks (MOFs), which have significant applications in organic electronics, sensing, and pharmaceutical development.

Introduction: The Versatility of this compound in Suzuki Coupling

This compound is a valuable building block in organic synthesis. The presence of two bromine atoms allows for double Suzuki coupling reactions, enabling the extension of conjugated systems in a linear fashion. This makes it an ideal monomer for the synthesis of various polymeric structures. The ester functionalities offer opportunities for post-polymerization modifications, such as hydrolysis to the corresponding dicarboxylic acid, which can be used to form polyesters, polyamides, or serve as a ligand for the synthesis of MOFs.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide.[1] Its high functional group tolerance and relatively mild reaction conditions make it a favored method for carbon-carbon bond formation in academic and industrial research.[2]

Applications in Materials Science and Drug Development

The primary application of Suzuki coupling reactions involving this compound is in the synthesis of:

-

Conjugated Polymers: The reaction with aryl diboronic acids leads to the formation of fully aromatic polymers. These materials are of great interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the resulting polymer can be tuned by the choice of the diboronic acid comonomer.

-

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The rigid structure of the terephthalate unit makes it an excellent component for the construction of porous materials. These materials have applications in gas storage, separation, and heterogeneous catalysis.[3]

-

Precursors for Biologically Active Molecules: Biaryl structures are common motifs in pharmaceuticals. While this compound is more commonly used for materials science applications, the core biaryl structures formed could be further elaborated into compounds with potential therapeutic value.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling polymerization of this compound with a generic arylene diboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid and the desired properties of the final product.

Protocol 1: General Procedure for Suzuki Polycondensation

This protocol describes a typical procedure for the polymerization of this compound with an arylene diboronic acid to synthesize a conjugated polymer.

Materials:

-

This compound

-

Arylene diboronic acid (e.g., 1,4-Benzenediboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

-

Solvent (e.g., a mixture of Toluene and water, or 1,4-Dioxane and water)

-

Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide (TBAB)), if required

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (e.g., Schlenk flask, condenser)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the arylene diboronic acid (1.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., Toluene) and a degassed aqueous solution of the base (e.g., 2 M K₂CO₃). The typical solvent ratio is 4:1 (organic:aqueous).

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously under an inert atmosphere for 24-72 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Precipitate the polymer by pouring the organic solution into a non-solvent such as methanol or acetone.

-

Collect the polymer by filtration.

-

-

Purification:

-

The crude polymer can be further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).

-

Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol.

-

-

Drying: Dry the final polymer under vacuum.